molecular formula C8H14ClN3O B1402622 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1361116-14-4

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1402622
M. Wt: 203.67 g/mol
InChI Key: BBDGMJIGDZGZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (3M5M2M1OCH) is a compound that has a wide range of applications in scientific research. It is a synthetic compound with a nitrogen-based heterocyclic ring structure, which makes it a versatile molecule for various laboratory experiments. The compound has been studied extensively in the past few years, and its potential applications have been explored in various fields of research.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, such as those studied by Kalia et al. (2020), have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. These derivatives demonstrated high inhibition efficiency, with experimental and computational simulations corroborating their protective properties on metal surfaces (Kalia et al., 2020).

Structural Characterization for Drug Design

Meyer et al. (2003) characterized the structures of two oxadiazole derivatives used in synthesizing potential non-peptide angiotensin receptor antagonists. These derivatives are structurally analyzed to aid in drug design, especially for cardiovascular treatments (Meyer et al., 2003).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, which included oxadiazol moieties. These compounds showed significant reduction in tumor volume and cell number, suggesting potential in anticancer therapy (Chandrappa et al., 2010).

Energetic Material Synthesis

Yu et al. (2017) studied the synthesis of energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, indicating potential use in energetic material applications (Yu et al., 2017).

Antibacterial Activity

Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and tested their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Tien et al., 2016).

Insecticidal Activity

Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings with demonstrated insecticidal activities. This research aids in developing novel pesticides (Liu et al., 2017).

properties

IUPAC Name

3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDGMJIGDZGZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.